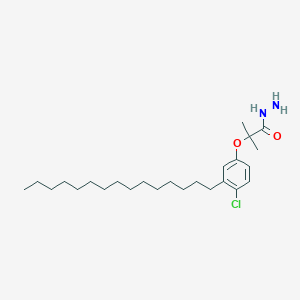
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPMPH and is a hydrazide derivative of propanoic acid.
Mécanisme D'action
The exact mechanism of action of CPMPH is still under investigation. However, studies have suggested that CPMPH exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. CPMPH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
CPMPH has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, CPMPH has been shown to inhibit cell growth and induce apoptosis. CPMPH has also been shown to inhibit the growth of weeds by inhibiting the activity of certain enzymes involved in plant growth and development. In addition, CPMPH has been shown to exhibit surfactant and emulsifying properties in material science.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CPMPH in lab experiments is its potential as a chemotherapeutic agent against cancer cells. CPMPH has also been shown to exhibit potent herbicidal activity, making it a potential candidate for use as a herbicide. However, one of the limitations of using CPMPH in lab experiments is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the study of CPMPH. One potential direction is the further investigation of its potential as a chemotherapeutic agent against cancer cells. Another potential direction is the study of its potential use as a herbicide in agriculture. In addition, further studies are needed to investigate the toxicity and safety of CPMPH in humans and animals.
Méthodes De Synthèse
The synthesis of CPMPH involves the reaction of 4-chloro-3-pentadecylphenol with 2-bromo-2-methylpropanoic acid followed by the reaction with hydrazine hydrate. The product obtained is further purified using column chromatography to obtain CPMPH in a pure form.
Applications De Recherche Scientifique
CPMPH has been extensively studied for its potential applications in various fields such as drug discovery, agriculture, and material science. In drug discovery, CPMPH has been shown to exhibit promising activity against cancer cells and has been studied as a potential chemotherapeutic agent. In agriculture, CPMPH has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. In material science, CPMPH has been studied for its potential use as a surfactant and emulsifier.
Propriétés
Numéro CAS |
124237-29-2 |
|---|---|
Nom du produit |
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide |
Formule moléculaire |
C25H43ClN2O2 |
Poids moléculaire |
439.1 g/mol |
Nom IUPAC |
2-(4-chloro-3-pentadecylphenoxy)-2-methylpropanehydrazide |
InChI |
InChI=1S/C25H43ClN2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(18-19-23(21)26)30-25(2,3)24(29)28-27/h18-20H,4-17,27H2,1-3H3,(H,28,29) |
Clé InChI |
BWYOPJDHMNXIJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl |
Autres numéros CAS |
124237-29-2 |
Synonymes |
2-(4-chloro-3-pentadecyl-phenoxy)-2-methyl-propanehydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
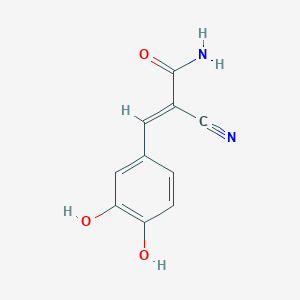
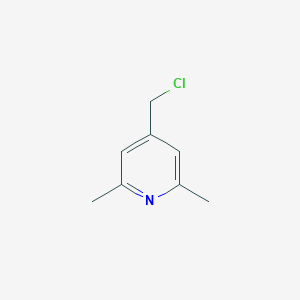

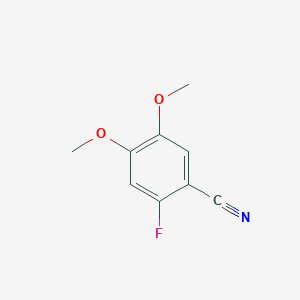
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)

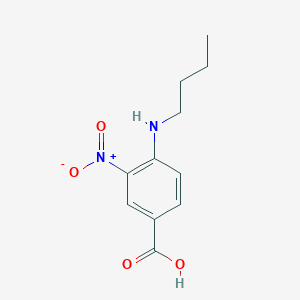
![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)
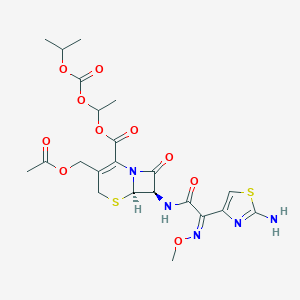
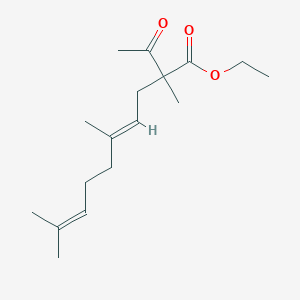
![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)